molecular formula C6HCl3F2O2S B12851826 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride

2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride

Cat. No.: B12851826
M. Wt: 281.5 g/mol
InChI Key: HJYUAVCAAJEUFH-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. One common method is to react 2,5-dichlorobenzenesulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can produce sulfonamide derivatives, while reaction with an alcohol can yield sulfonate esters.

Scientific Research Applications

2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are specific to the application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzenesulfonyl chloride
  • 2,6-Difluorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 3,4-Dichlorobenzenesulfonyl chloride

Uniqueness

2,5-Dichloro-3,6-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties that are not found in other benzenesulfonyl chloride derivatives. For example, the presence of fluorine atoms can enhance the compound’s stability and reactivity towards certain nucleophiles, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C6HCl3F2O2S

Molecular Weight

281.5 g/mol

IUPAC Name

2,5-dichloro-3,6-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6HCl3F2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H

InChI Key

HJYUAVCAAJEUFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl)F

Origin of Product

United States

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